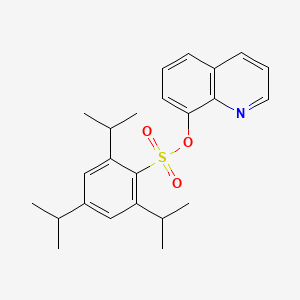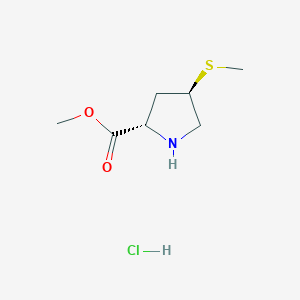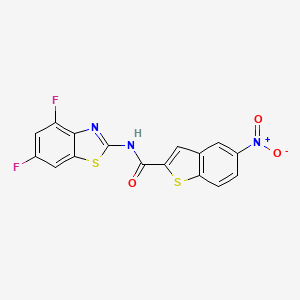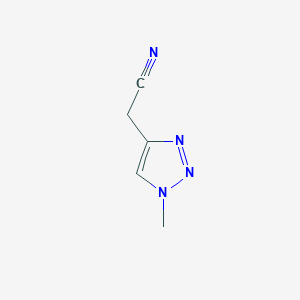
Quinolin-8-yl 2,4,6-triisopropylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimalarial Activity
Quinoline derivatives have been historically significant in the treatment of malaria. The quinoline nucleus is a common motif in many antimalarial drugs, such as chloroquine and mefloquine. These compounds interfere with the heme detoxification pathway of the malaria parasite, leading to its death .
Anticancer Properties
Some quinoline derivatives exhibit promising anticancer activities. They can act as kinase inhibitors, disrupting the signaling pathways that cancer cells rely on for growth and survival. The development of new quinoline-based compounds continues to be an active area of research in the quest for more effective cancer treatments .
Antibacterial and Antifungal Uses
Quinoline compounds possess antibacterial and antifungal properties, making them valuable in the development of new antibiotics. Their mechanism of action often involves the inhibition of DNA synthesis or function, which is crucial for bacterial and fungal reproduction .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of quinoline derivatives make them potential candidates for the treatment of chronic pain and inflammatory diseases. They can modulate the body’s inflammatory response and provide relief from pain .
Cardiovascular Applications
Quinoline derivatives can have cardiotonic effects, which may be beneficial in treating certain cardiovascular diseases. They can influence the heart’s contractility and rhythm, potentially leading to new therapeutic agents for heart conditions .
Central Nervous System (CNS) Effects
Quinoline compounds have been found to exhibit various effects on the CNS, including anticonvulsant properties. They may contribute to the development of new drugs for neurological disorders such as epilepsy .
Mecanismo De Acción
Target of Action
Related compounds such as n-(quinolin-8-yl)methanesulfonamide have been shown to target methionine aminopeptidase in escherichia coli .
Mode of Action
It’s worth noting that the compound’s structure allows it to form intermolecular hydrogen bonds, linking the amino group to the aromatic ring . This property could potentially facilitate its interaction with its targets.
Result of Action
A related process involving n-(quinolin-8-yl)amides and acetone/acetonitrile under microwave-accelerated cross-dehydrogenative-coupling (cdc) conditions has been reported to generate corresponding 5-acetonated/acetonitriled n-(quinolin-8-yl)amides .
Action Environment
It’s worth noting that the compound’s structure allows it to form intermolecular hydrogen bonds, which could potentially be influenced by environmental factors such as ph and temperature .
Propiedades
IUPAC Name |
quinolin-8-yl 2,4,6-tri(propan-2-yl)benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3S/c1-15(2)19-13-20(16(3)4)24(21(14-19)17(5)6)29(26,27)28-22-11-7-9-18-10-8-12-25-23(18)22/h7-17H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFZQJXLFXZUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-8-yl 2,4,6-tri(propan-2-yl)benzenesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2961079.png)
![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2961080.png)
![(5r)-5-[(7-Chloro-1h-Indol-3-Yl)methyl]-3-Methylimidazolidine-2,4-Dione](/img/no-structure.png)





![8-Chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2961097.png)
![6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one](/img/structure/B2961098.png)
![ethyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2961099.png)

![Ethyl 2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-13-yl}sulfanyl)butanoate](/img/structure/B2961101.png)
![2-({1-methyl-4-[(4-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2961103.png)